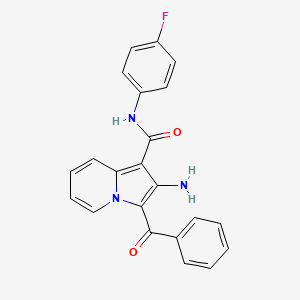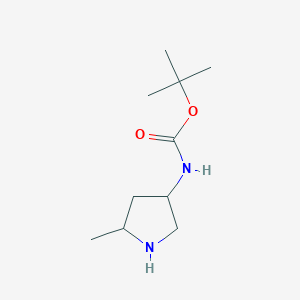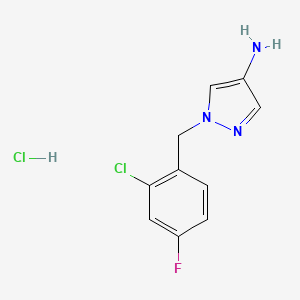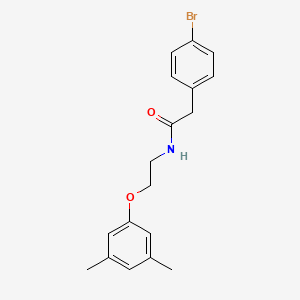![molecular formula C17H12BrN3O3 B2401281 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899752-88-6](/img/structure/B2401281.png)
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with bromophenyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromophenyl group can introduce various functional groups, leading to a diverse array of compounds .
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Chlorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- 6-(3-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- 6-(3-Methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Uniqueness
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with molecular targets and its overall properties .
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-5-2-4-13(10-14)16-7-8-17(22)20(19-16)11-12-3-1-6-15(9-12)21(23)24/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJVTZVHPBPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)


![N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2401205.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)


![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2401216.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
